

# A Functional Comparison of Angiotensin II (3-8) and Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Angiotensin II (3-8), human TFA |           |
| Cat. No.:            | B8069987                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. Beyond the classical vasoconstrictor and pro-inflammatory actions of Angiotensin II (Ang II), its metabolites, Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), and Angiotensin (1-7) [Ang-(1-7)], have emerged as biologically active peptides with distinct and often opposing functions. This guide provides a comprehensive functional comparison of Ang IV and Ang-(1-7), supported by experimental data, to aid in the understanding of their physiological roles and therapeutic potential.

#### **Core Functional Differences at a Glance**

Angiotensin IV and Angiotensin-(1-7) represent two distinct axes of the Renin-Angiotensin System. Ang-(1-7), acting primarily through the Mas receptor, is a key component of the "protective" arm of the RAS, counteracting many of the detrimental effects of Ang II.[1][2] In contrast, Ang IV interacts with the AT4 receptor, an insulin-regulated aminopeptidase (IRAP), and exerts unique effects, particularly in the central nervous system and the kidney.[3]

## **Quantitative Comparison of Biological Activities**

The following tables summarize key quantitative data comparing the receptor binding and functional potencies of Angiotensin IV and Angiotensin (1-7). It is important to note that experimental conditions can vary between studies, affecting absolute values.



Table 1: Receptor Binding Affinities

| Ligand                | Receptor                                                | Radioliga<br>nd                               | Preparati<br>on                           | Affinity<br>(Kd/Ki/IC<br>50) | Species                   | Referenc<br>e             |
|-----------------------|---------------------------------------------------------|-----------------------------------------------|-------------------------------------------|------------------------------|---------------------------|---------------------------|
| Angiotensi<br>n (1-7) | Mas                                                     | <sup>125</sup> I-Ang-(1-<br>7)                | Mas-<br>transfected<br>CHO cells          | IC50 = 6.9<br>nM             | -                         | [4](<br>INVALID-<br>LINK) |
| Mas                   | <sup>125</sup> I-Ang-(1-<br>7)                          | THP-1<br>macrophag<br>es                      | Kd ≈ 250<br>nmol/L                        | Human                        | [4](<br>INVALID-<br>LINK) |                           |
| AT1                   | <sup>125</sup>  -<br>[Sar¹,Ile <sup>8</sup> ]A<br>ng II | AT1R-<br>transfected<br>HEK-293<br>cells      | Ki = 8.0 ±<br>3.2 nM                      | Human                        | [2]                       | _                         |
| Angiotensi<br>n IV    | AT4 (IRAP)                                              | <sup>125</sup> I-Nle <sup>1</sup> -<br>Ang IV | IRAP-<br>transfected<br>HEK 293T<br>cells | IC50 = 32<br>nM              | Human                     | [5]                       |
| Mas                   | <sup>125</sup> l-Ang-(1-<br>7)                          | Mas-<br>transfected<br>CHO cells              | IC50 =<br>1,238 nM                        | -                            | [4](<br>INVALID-<br>LINK) |                           |
| AT1                   | <sup>125</sup>  -<br>[Sar¹,Ile <sup>8</sup> ]A<br>ng II | AT1R-<br>transfected<br>HEK-293<br>cells      | Modest<br>affinity                        | Human                        | [6]                       | _                         |
| AT2                   | <sup>125</sup> I-<br>[Sar¹,Ile <sup>8</sup> ]A<br>ng II | AT2R-<br>transfected<br>HEK-293<br>cells      | Modest<br>affinity                        | Human                        | [6]                       |                           |

Table 2: Functional Potency



| Function                  | Peptide               | Paramete<br>r                                | Value                                                      | Experime<br>ntal<br>Model             | Species | Referenc<br>e |
|---------------------------|-----------------------|----------------------------------------------|------------------------------------------------------------|---------------------------------------|---------|---------------|
| Vasoconstr<br>iction      | Angiotensi<br>n IV    | EC50                                         | > Ang II,<br>Ang III,<br>Ang I                             | Isolated<br>perfused<br>kidney        | Rat     | [7]           |
| Angiotensi<br>n (1-7)     | -                     | No direct<br>vasoconstri<br>ction            | Isolated<br>perfused<br>kidney                             | Rat                                   | [7]     |               |
| Vasodilatio<br>n          | Angiotensi<br>n (1-7) | -                                            | Potentiates Bradykinin- induced vasodilatio n (EC50 shift) | Isolated<br>coronary<br>artery rings  | Canine  | [8]           |
| Angiotensi<br>n (1-7)     | -                     | Induces<br>renal<br>vasodilatio<br>n         | Renal<br>artery<br>infusion                                | Human                                 | [9]     |               |
| Cell<br>Proliferatio<br>n | Angiotensi<br>n IV    | -                                            | Stimulates<br>VSMC<br>proliferatio<br>n                    | Cultured Vascular Smooth Muscle Cells | Rat     | [10]          |
| Angiotensi<br>n (1-7)     | -                     | Inhibits Ang II- induced VSMC proliferatio n | Cultured<br>Vascular<br>Smooth<br>Muscle<br>Cells          | -                                     | [8]     |               |
| Angiotensi<br>n (1-7)     | -                     | No effect<br>on breast<br>cancer cell        | MDA-MB-<br>231 cells                                       | Human                                 | [11]    | _             |



|                                   |                       | proliferatio<br>n |                                            |                      |       |      |
|-----------------------------------|-----------------------|-------------------|--------------------------------------------|----------------------|-------|------|
| Anti-<br>inflammato<br>ry Effects | Angiotensi<br>n (1-7) | -                 | Ameliorate<br>s DSS-<br>induced<br>colitis | DSS colitis<br>model | Mouse | [12] |

### **Signaling Pathways**

The distinct functional profiles of Angiotensin IV and Angiotensin-(1-7) are a direct consequence of their activation of different signaling cascades.

#### Angiotensin (1-7) / Mas Receptor Signaling Pathway

Ang-(1-7) primarily signals through the G protein-coupled Mas receptor. Activation of the Mas receptor often leads to the production of nitric oxide (NO) and prostaglandins, contributing to its vasodilatory and anti-inflammatory effects. The pathway can involve the activation of PI3K/Akt and inhibition of the ERK1/2 pathway, which is often stimulated by Ang II.[4]



Click to download full resolution via product page

Signaling pathway of Angiotensin (1-7) via the Mas receptor.

#### **Angiotensin IV / AT4 Receptor Signaling Pathway**



Angiotensin IV binds to the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[5] The exact signaling mechanism is still under investigation, but it is thought to be distinct from classical G protein-coupled receptor pathways. Proposed mechanisms include the inhibition of IRAP's enzymatic activity, which may potentiate the effects of other neuropeptides, or direct intracellular signaling upon ligand binding.[3] In some cell types, it has been shown to increase intracellular calcium and activate MAP kinase.



Click to download full resolution via product page

Signaling pathway of Angiotensin IV via the AT4 receptor (IRAP).

#### **Functional Comparison Workflow**

The following diagram illustrates a typical experimental workflow for comparing the functional effects of Angiotensin IV and Angiotensin (1-7).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. The angiotensin IV/AT4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]



- 5. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of angiotensin-(1-7) and other bioactive components of the renin-angiotensin system on vascular resistance and noradrenaline release in rat kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [A Functional Comparison of Angiotensin II (3-8) and Angiotensin (1-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069987#functional-comparison-of-angiotensin-ii-3-8-and-angiotensin-1-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com